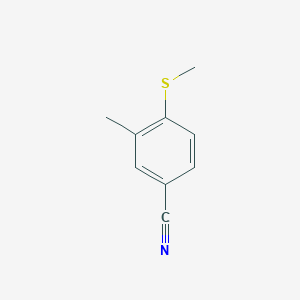

3-Methyl-4-methylsulfanylbenzonitrile

Description

3-Methyl-4-methylsulfanylbenzonitrile is a benzonitrile derivative featuring a methyl group at the 3rd position and a methylsulfanyl (-SMe) group at the 4th position of the aromatic ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, where nitriles often serve as precursors for amines, amides, or heterocycles. The methylsulfanyl group contributes to electron-donating effects, modulating the electronic environment of the aromatic ring, while the methyl group introduces steric considerations. Computational studies, such as those employing B3LYP/6-311G(d,p) methods, have been used to analyze related compounds, highlighting the role of substituents in dictating electronic properties and reactivity .

Properties

IUPAC Name |

3-methyl-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEOBICMHWOYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728140 | |

| Record name | 3-Methyl-4-(methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918967-41-6 | |

| Record name | 3-Methyl-4-(methylthio)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918967-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(methylsulfanyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the reaction of 3-methyl-4-methylsulfanylbenzaldehyde with a suitable nitrile source under specific conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-methylsulfanylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methyl and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-4-methylsulfanylbenzonitrile has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylsulfanylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, while the methylsulfanyl group can influence the compound’s reactivity and binding properties. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

- 4-Methyl-3-methylsulfanylbenzonitrile (positional isomer).

- 3-Methyl-4-methylsulfonylbenzonitrile (sulfonyl derivative).

- 4-(Methylthiomethyl)benzonitrile (methylthiomethyl substituent).

- 4-Methylsulfanylbenzonitrile (lacks the 3-methyl group).

Table 1: Comparative Properties of 3-Methyl-4-methylsulfanylbenzonitrile and Analogs

Research Findings and Methodologies

- Computational Insights : Studies using Hartree-Fock (HF) and density functional theory (DFT) methods (e.g., B3LYP) have elucidated the electronic effects of substituents in benzonitrile derivatives. For example, Mulliken charge analysis reveals that the SMe group donates electron density to the ring, stabilizing negative charges in intermediates .

- Synthetic Routes: The oxidation of methylsulfanyl to methylsulfonyl groups is a common pathway, as noted in LookChem reports for related compounds .

Biological Activity

3-Methyl-4-methylsulfanylbenzonitrile, a compound with the molecular formula C9H9NS, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals and agrochemicals.

- Molecular Formula : C9H9NS

- Molecular Weight : 165.24 g/mol

- IUPAC Name : 3-methyl-4-(methylsulfanyl)benzonitrile

Antimicrobial Properties

Research indicates that 3-Methyl-4-methylsulfanylbenzonitrile exhibits significant antimicrobial activity. A study evaluating various derivatives found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that 3-Methyl-4-methylsulfanylbenzonitrile induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 15 to 25 µM, suggesting a promising therapeutic index for further development .

The biological activity of 3-Methyl-4-methylsulfanylbenzonitrile is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The presence of the methylsulfanyl group enhances binding affinity to target enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells through increased ROS production .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of 3-Methyl-4-methylsulfanylbenzonitrile against clinical isolates of E. coli. The study involved:

- Methodology : Disk diffusion method and broth microdilution for MIC determination.

- Results : The compound demonstrated a clear zone of inhibition around the disks, with MIC values confirming its potent activity against resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

A study investigating the anticancer effects of the compound on MCF-7 breast cancer cells utilized:

- Methodology : MTT assay for cell viability and flow cytometry for apoptosis detection.

- Results : Treatment with varying concentrations of 3-Methyl-4-methylsulfanylbenzonitrile resulted in significant cell death compared to control groups.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

Pharmaceutical Development

Given its promising biological activities, 3-Methyl-4-methylsulfanylbenzonitrile is being explored as a lead compound in drug development. Its antimicrobial and anticancer properties position it as a candidate for further pharmacological studies.

Agrochemical Use

The compound's ability to inhibit microbial growth also suggests potential applications in agrochemicals, particularly as a biopesticide or fungicide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.